4-Methylheptafluorotoluene
Overview
Description
4-Methylheptafluorotoluene, also known as 1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene, is a fluorinated aromatic compound with the molecular formula C8H3F7. It is characterized by the presence of seven fluorine atoms attached to a benzene ring, along with a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylheptafluorotoluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of 4-methyltoluene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylheptafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like sulfur trioxide (SO3) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of fluorinated derivatives with different functional groups.
Oxidation: Formation of 4-methylheptafluorobenzoic acid or 4-methylheptafluorobenzaldehyde.
Reduction: Formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
4-Methylheptafluorotoluene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and as a reagent in organic reactions.
Biology: Employed in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylheptafluorotoluene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and participate in halogen bonding, influencing the behavior of biological molecules and chemical reactions. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Octafluorotoluene: Similar structure but with eight fluorine atoms.
Pentafluorobenzene: Contains five fluorine atoms on the benzene ring.
Hexafluorobenzene: Fully fluorinated benzene ring with six fluorine atoms.
Uniqueness
4-Methylheptafluorotoluene is unique due to the presence of a methyl group along with seven fluorine atoms, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c1-2-4(9)6(11)3(8(13,14)15)7(12)5(2)10/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZHWNXMZYBXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228421 | |
Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-35-8 | |
Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylheptafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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